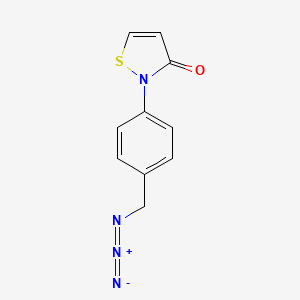

2-(4-Azidomethylphenyl)isothiazol-3-one

Description

Properties

Molecular Formula |

C10H8N4OS |

|---|---|

Molecular Weight |

232.26 g/mol |

IUPAC Name |

2-[4-(azidomethyl)phenyl]-1,2-thiazol-3-one |

InChI |

InChI=1S/C10H8N4OS/c11-13-12-7-8-1-3-9(4-2-8)14-10(15)5-6-16-14/h1-6H,7H2 |

InChI Key |

ASFICOPHJRBDCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])N2C(=O)C=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity

One of the most significant applications of 2-(4-Azidomethylphenyl)isothiazol-3-one is in the development of anticancer agents. Research has shown that derivatives of this compound can act as agonists for the A3 adenosine receptor, which is implicated in various physiological processes, including cancer progression and inflammation. The selectivity of these compounds for the A3 receptor over other adenosine receptors makes them promising candidates for targeted cancer therapies .

B. Mechanism of Action

The mechanism by which 2-(4-Azidomethylphenyl)isothiazol-3-one exerts its effects involves modulation of adenosine signaling pathways. By selectively activating the A3 receptor, these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that certain derivatives maintain high affinity and selectivity for the A3 receptor, suggesting their potential use in clinical settings .

Synthesis and Derivative Development

A. Synthetic Routes

The synthesis of 2-(4-Azidomethylphenyl)isothiazol-3-one typically involves a multi-step process starting from simpler isothiazolone precursors. The introduction of the azide group is achieved through a nucleophilic substitution reaction, which allows for further functionalization of the compound to enhance its biological activity .

B. Derivative Exploration

Researchers have explored various derivatives of 2-(4-Azidomethylphenyl)isothiazol-3-one to optimize its pharmacological properties. For instance, modifications at the phenyl ring or alterations in the azide group can significantly impact the compound's efficacy and selectivity towards cancer cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Isothiazol-3-one derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 2-(4-Azidomethylphenyl)isothiazol-3-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Isothiazol-3-one Derivatives

Key Findings :

Structural Reactivity :

- The azidomethyl group in 32 enables click chemistry applications, distinguishing it from halogenated analogs (e.g., 31 , 8 ) or nitro derivatives .

- Bromomethyl (31 ) and chlorophenyl (8 ) substituents enhance electrophilicity, favoring nucleophilic substitution or enzyme inhibition, respectively .

Biological Activity: 2-(4-Nitrophenyl)isothiazol-3(2H)-one demonstrates potent cytotoxicity in liver cancer cells by depleting glutathione and elevating oxidative stress (EC$_{50}$ values in µM range) . Compound 8 targets phosphomannose isomerase, suggesting a distinct antimicrobial mechanism compared to the azide’s biochemical utility .

Synthetic Accessibility :

- 32 and 31 are synthesized via straightforward halogenation/azidation, while fluorophenyl derivatives (4 , 5 ) require complex crystallization for structural analysis .

- The trifluoromethoxy derivative (2 ) exemplifies the integration of electron-withdrawing groups to modulate stability and reactivity .

Applications: 32 serves as a bifunctional linker in adenosine receptor assays, whereas cytotoxic derivatives (e.g., nitrophenyl analog) are prioritized in oncology . Crystalline fluorophenyl-thiazole derivatives (4, 5) provide structural insights but lack explicit therapeutic applications .

Preparation Methods

Cyclization of Thioamide Precursors

Thioamides serve as versatile intermediates for isothiazolone formation. For example, cyclization of 4-azidomethylphenylthioamide under oxidative conditions (e.g., chlorine gas or sulfuryl chloride) yields the isothiazolone ring. The reaction proceeds via electrophilic attack at the sulfur atom, followed by intramolecular cyclization (Figure 1).

Reaction Conditions :

Oxidative Cyclization of β-Ketothioamides

β-Ketothioamides derived from 4-azidomethylacetophenone undergo oxidative cyclization using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene). This method offers superior regioselectivity, avoiding competing thiazole formation.

Optimized Parameters :

Introduction of the Azidomethyl Group

The azide functionality is introduced via nucleophilic substitution or diazo transfer reactions.

Nucleophilic Substitution of Chloromethyl Precursors

4-Chloromethylphenyl isothiazol-3-one reacts with sodium azide (NaN₃) in polar aprotic solvents to yield the target compound.

Procedure :

-

Dissolve 4-chloromethylphenyl isothiazol-3-one (1.0 equiv.) in dimethylformamide (DMF).

-

Add NaN₃ (2.5 equiv.) and heat at 80°C for 12 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane = 1:3).

Key Data :

Diazotransfer to Aminomethyl Derivatives

Aminomethyl precursors undergo diazotransfer using triflyl azide (TfN₃) in the presence of Cu(II) catalysts.

Reaction Mechanism :

Conditions :

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Thioamide Cyclization | 60–75 | 90–95 | Moderate | High |

| β-Ketothioamide Route | 70–82 | 95–98 | High | Moderate |

| Diazotransfer | 55–68 | 85–90 | Low | Low |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Azidomethylphenyl)isothiazol-3-one, and how can purity be validated?

- Methodological Answer : The compound is synthesized via bromination of 2-p-tolylisothiazol-3-one using N-bromosuccinimide (NBS) and catalytic benzoyl peroxide in CCl₄, followed by azide substitution with sodium azide in DMF. Purification involves flash column chromatography (hexane:ethyl acetate gradient). Purity is validated using -NMR (e.g., δ 4.38 ppm for azidomethyl protons) and HRMS (calculated m/z 233.0497; observed 233.0496) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-(4-Azidomethylphenyl)isothiazol-3-one?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential. The azidomethyl group is confirmed by a singlet at δ 4.38 ppm (integration for 2H), while aromatic protons appear as doublets (e.g., δ 7.41–7.64 ppm). HRMS confirms the molecular ion peak (CHNOS) with <1 ppm error .

Q. How should researchers assess the stability of 2-(4-Azidomethylphenyl)isothiazol-3-one under varying storage conditions?

- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition temperatures and accelerated degradation tests under UV light or humidity. Surface adsorption studies (e.g., silica or polymer interfaces) can be conducted using microspectroscopic imaging to evaluate interactions, as suggested for similar organics in environmental chemistry research .

Advanced Research Questions

Q. How does the azidomethyl substituent influence biological activity compared to halogen or alkyl analogs?

- Methodological Answer : Structure-activity relationships (SAR) can be explored by synthesizing analogs (e.g., bromomethyl, trifluoromethyl, or tert-butyl derivatives) and comparing receptor binding affinities. For example, shows adenosine receptor assays (A, A, A) using -labeled ligands to quantify selectivity. The azidomethyl group’s electron-withdrawing effects may alter binding kinetics versus bulky alkyl groups (e.g., tert-butyl in ) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Cross-validate using standardized receptor binding protocols (e.g., CHO/HEK-293 cell membranes in ) and control for assay variables like Mg concentration. Conflicting results may arise from substituent-dependent solubility; use HPLC-MS to quantify free compound concentrations in assay buffers .

Q. What advanced analytical methods optimize quantification of 2-(4-Azidomethylphenyl)isothiazol-3-one in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC-MS with electrospray ionization (ESI) is recommended. Sample preparation should include solid-phase extraction (SPE) to remove interferents. Calibration curves using deuterated internal standards improve accuracy, as demonstrated in receptor binding studies () .

Q. How can derivatives of 2-(4-Azidomethylphenyl)isothiazol-3-one be designed for enhanced selectivity toward specific biological targets?

- Methodological Answer : Introduce substituents at the isothiazol-3-one core (e.g., electron-withdrawing groups at the phenyl ring) and screen against target panels. For adenosine receptors, modify the azidomethyl group to alkyne derivatives for "click chemistry" applications, enabling covalent targeting (). Computational docking studies (e.g., AutoDock Vina) can predict binding poses .

Q. What regulatory considerations apply to 2-(4-Azidomethylphenyl)isothiazol-3-one based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.